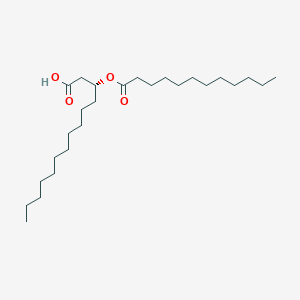

3-Dodecanoyltetradecanoic acid

説明

特性

CAS番号 |

91681-56-0 |

|---|---|

分子式 |

C26H50O4 |

分子量 |

426.7 g/mol |

IUPAC名 |

(3R)-3-dodecanoyloxytetradecanoic acid |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-24(23-25(27)28)30-26(29)22-20-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,27,28)/t24-/m1/s1 |

InChIキー |

IKRFTYQBIVDIMM-XMMPIXPASA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCCCC |

異性体SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)CCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCCCC |

同義語 |

3-dodecanoyltetradecanoic acid |

製品の起源 |

United States |

Occurrence and Biological Distribution of 3 Dodecanoyltetradecanoic Acid

Identification as a Constituent of Lipid A in Bacterial Lipopolysaccharide (LPS)

3-Dodecanoyltetradecanoic acid is a specific type of acyloxyacyl fatty acid that has been identified as a structural component of Lipid A. itp.ac.runih.gov Lipid A constitutes the hydrophobic, membrane-anchoring region of lipopolysaccharides (LPS), which are major components of the outer membrane of most Gram-negative bacteria. ocl-journal.orgsigmaaldrich.com The basic structure of Lipid A is typically a phosphorylated β-(1→6)-linked diglucosamine backbone. nih.govplos.org This backbone is decorated with multiple fatty acid chains, attached via amide and ester linkages. ocl-journal.org

These fatty acids can be categorized into primary and secondary acyl chains. The primary chains, often 3-hydroxy fatty acids, are directly linked to the glucosamine (B1671600) disaccharide. nih.gov The secondary acyl chains are subsequently attached to the hydroxyl groups of these primary fatty acids, forming what is known as an acyloxyacyl structure. nih.govmdpi.com this compound is an example of such a structure, where a dodecanoic acid (a 12-carbon fatty acid) is ester-linked to the 3-hydroxy position of a tetradecanoic acid (a 14-carbon fatty acid). The formation of these acyloxyacyl linkages is a critical step in the late stages of Lipid A biosynthesis. mdpi.com This complex acylation pattern is fundamental to the structural integrity and biological activity of the entire LPS molecule. beilstein-journals.org

The presence of D-3-dodecanoyltetradecanoic acid as a constituent of Lipid A has been definitively established in the Gram-negative bacterium Yersinia pseudotuberculosis. nih.govresearchgate.net Early research into the lipopolysaccharide of Y. pseudotuberculosis (strain 341, subtype IB) identified dodecanoic acid and 3-hydroxy-tetradecanoic acid as the major fatty acid components of its Lipid A, existing in a molar ratio of approximately 1:3.6. nih.gov Subsequent, more detailed analysis led to the separation and structural confirmation of D-3-dodecanoyltetradecanoic acid from the Lipid A fraction. nih.gov Its structure was elucidated using methods such as chromato-mass-spectrometry and 13C NMR spectroscopy, with confirmation against authentic reference samples. nih.gov

In pathogenic bacteria such as Yersinia, the specific structure of Lipid A is a key virulence factor. plos.org Structural modifications to the acylation pattern can alter the molecule's interaction with the host's innate immune system, specifically the Toll-like receptor 4 (TLR4) complex. beilstein-journals.orgfrontiersin.org For instance, many pathogenic bacteria can modify their Lipid A acylation in response to host body temperature, a strategy thought to help evade immune detection. plos.org The hexa-acylated form of Lipid A, often containing acyloxyacyl chains, is typically a potent activator of the host immune response. nih.govfrontiersin.org

In commensal bacteria, which reside harmlessly in environments like the human gut, the LPS architecture also plays a vital role in mediating the host-microbe relationship. nih.govplos.org While specific data on this compound in the LPS of most commensal species is not widely documented, the general principles of LPS structure apply. The Lipid A of commensal bacteria contributes to maintaining a stable bacterial population and a balanced immune homeostasis. biorxiv.orgnih.gov The structure of their LPS, including its acylation, influences how the host immune system recognizes and tolerates these beneficial microbes, preventing an inflammatory response while maintaining gut barrier function. plos.org

Comparative Analysis of Acyloxyacyl Lipid Acylation Patterns Across Microbial Taxa

The structure of Lipid A, particularly its acylation pattern, exhibits significant diversity across different Gram-negative bacterial species. mdpi.com This structural heterogeneity is largely due to variations in the length of the primary 3-hydroxy fatty acids and the secondary non-hydroxy fatty acids that form the acyloxyacyl moieties. mdpi.com These differences reflect distinct enzymatic pathways for Lipid A biosynthesis and modification among bacterial taxa.

A comparative look at several well-studied Gram-negative bacteria reveals a range of acylation patterns. For example, the canonical Lipid A from Escherichia coli is hexa-acylated, featuring four primary (R)-3-hydroxymyristate (3-OH-C14:0) chains, two of which are further acylated with secondary laurate (C12:0) and myristate (C14:0) chains. plos.orgnih.gov In contrast, bacteria like Pseudomonas aeruginosa typically have Lipid A with shorter acyl chains, such as 3-hydroxylauric acid (3-OH-C12:0) and 3-hydroxycapric acid (3-OH-C10:0). mdpi.com

The genus Yersinia provides a compelling example of environmentally regulated acylation. Yersinia enterocolitica produces a hexa-acylated Lipid A at an ambient temperature of 21°C, but switches to a less-stimulatory tetra-acylated form at the host temperature of 37°C by removing the secondary acyl chains. plos.org Similarly, Yersinia pestis can modify its Lipid A from a hexa-acylated to a tetra-acylated structure as the temperature increases. mdpi.com This variability highlights the adaptive strategies bacteria employ to thrive in different environments, including within a host.

The following table summarizes the characteristic Lipid A acylation patterns in several representative Gram-negative bacteria.

| Bacterial Species | Primary Acyl Chains (Typical) | Secondary Acyl Chains (Typical) | Resulting Acyloxyacyl Moiety (Example) | Common Lipid A Form | Reference(s) |

| Escherichia coli | (R)-3-Hydroxymyristate (C14:0) | Laurate (C12:0), Myristate (C14:0) | 3-Lauroyloxymyristate, 3-Myristoyloxymyristate | Hexa-acylated | nih.gov, plos.org |

| Yersinia pseudotuberculosis | 3-Hydroxytetradecanoate (B1260086) (C14:0) | Dodecanoate (B1226587) (C12:0) | 3-Dodecanoyltetradecanoate | Hexa-acylated | nih.gov, nih.gov |

| Yersinia enterocolitica | 3-Hydroxymyristate (C14:0) | Laurate (C12:0), Myristate (C14:0) | 3-Lauroyloxymyristate, 3-Myristoyloxymyristate | Temp-dependent (Hexa- or Tetra-acylated) | plos.org |

| Pseudomonas aeruginosa | 3-Hydroxylaurate (C12:0), 3-Hydroxydecanoate (C10:0) | Laurate (C12:0), 2-Hydroxylaurate (C12:0) | 3-Lauroyloxylaurate | Penta/Hexa-acylated | mdpi.com |

| Helicobacter pylori | 3-Hydroxymyristate (C14:0), 3-Hydroxypalmitate (C16:0) | Myristate (C14:0), Palmitate (C16:0), Stearate (C18:0) | Varies | Tri-, Tetra-, or Hexa-acylated | beilstein-journals.org |

Chemical Synthesis of 3 Dodecanoyltetradecanoic Acid and Its Analogues for Research

Methodologies for the Preparation of 3-Dodecanoyltetradecanoic Acid

The fundamental approach to synthesizing this compound involves the acylation of a 3-hydroxytetradecanoic acid precursor. nih.gov A common method is the esterification of (R)-3-hydroxytetradecanoic acid with dodecanoyl chloride. ontosight.ai The reaction typically requires a coupling agent to facilitate the formation of the ester bond between the hydroxyl group of the tetradecanoic acid backbone and the carboxyl group of the dodecanoyl chain. nih.gov

The efficiency of the esterification process is critical for achieving high yields. The reaction involves activating the carboxylic acid of the incoming acyl chain, a process often accomplished using carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). nih.govbeilstein-journals.orggoogle.com The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate. nih.govwiley-vch.de The choice of solvent, typically an aprotic organic solvent like dichloromethane (B109758) (DCM), and control of the reaction temperature are also important parameters for optimizing the synthesis and minimizing side products. nih.gov For instance, the acylation of a protected glucosamine (B1671600) derivative with (R)-3-dodecanoyltetradecanoic acid has been successfully carried out using EDC and DMAP in DCM at room temperature. nih.gov

The biological activity of molecules containing this acyl chain is highly dependent on its stereochemistry, with the (R)-enantiomer being the biologically relevant form for Lipid A analogues. beilstein-journals.org Therefore, controlling the chirality at the C-3 position of the tetradecanoic acid backbone is paramount. Several strategies for enantioselective synthesis have been developed.

One major approach is the asymmetric reduction of a β-ketoester precursor, methyl 3-oxotetradecanoate. google.com This can be achieved through hydrogenation using a chiral ruthenium catalyst, such as one prepared from Ru(OAc)₂( (R)-MeOBIPHEP), which yields the desired (R)-3-hydroxy ester with high enantiomeric excess. google.com Another enantioselective synthesis involves the asymmetric hydrogenation of a β-keto ester using a (R)-Ru(OAc)₂(BINAP) catalyst. researchgate.net

Alternative strategies begin with a chiral starting material, a concept known as the chiral pool approach. An efficient synthesis of (R)-3-hydroxytetradecanoic acid has been described starting from (R)-oxirane acetic acid ethyl ester, which serves as the source of chirality. aidic.itresearchgate.net Similarly, (S)-3-hydroxytetradecanoic acid can be synthesized from (S)-epichlorohydrin. aidic.itmpob.gov.my Chemoenzymatic methods, such as the lipase-catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate (B1260086), also provide a route to obtaining the optically pure R and S enantiomers. aidic.itresearchgate.net

| Strategy | Precursor/Starting Material | Key Reagent/Catalyst | Resulting Enantiomer | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Methyl 3-oxotetradecanoate | Chiral Ruthenium catalyst (e.g., Ru(OAc)₂((R)-MeOBIPHEP)) | (R)-3-hydroxytetradecanoate | google.com |

| Chiral Pool Synthesis | (R)-oxirane acetic acid ethyl ester | Organocuprate addition | (R)-3-hydroxytetradecanoic acid | researchgate.net |

| Chiral Pool Synthesis | (S)-epichlorohydrin | Grignard reagent with Cu(I) catalysis | (S)-3-hydroxytetradecanoic acid | aidic.it |

| Chemoenzymatic Resolution | Racemic methyl 3-hydroxytetradecanoate | Porcine pancreas lipase (B570770) | (R)- and (S)-3-hydroxytetradecanoic acid | aidic.itresearchgate.net |

Synthetic Incorporation into Complex Bioconjugates for Mechanistic Studies

(R)-3-Dodecanoyltetradecanoic acid is rarely the final product in research; instead, it serves as a crucial lipid building block for constructing complex bioconjugates, particularly synthetic versions of the immunostimulatory components of bacterial cell walls.

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) and the principal mediator of its potent immunostimulatory activity. rsc.orgbeilstein-journals.org Synthetic analogues of Lipid A, especially Monophosphoryl Lipid A (MPLA), are highly sought after as vaccine adjuvants due to their reduced toxicity while retaining significant immune-activating properties. beilstein-journals.orgnih.gov (R)-3-Dodecanoyltetradecanoic acid is a key fatty acid component used in the synthesis of these analogues. beilstein-journals.org In the construction of synthetic Lipid A, the amino groups at the 2 and 2' positions of the β-(1→6)-linked diglucosamine backbone are acylated with this specific fatty acid. beilstein-journals.org The presence and structure of these acyl chains are critical for the molecule's ability to interact with and activate Toll-like receptor 4 (TLR4), initiating an innate immune response. nih.govnih.gov The synthesis of MPLA derivatives often involves the pre-installation of the (R)-3-dodecanoyloxytetradecanoyl residue onto one of the monosaccharide building blocks before the glycosylation step to avoid potential side reactions like phosphate (B84403) migration later in the synthesis. beilstein-journals.org

The synthesis of asymmetrically acylated Lipid A analogues is a significant challenge that requires a sophisticated and orthogonal protecting group strategy. nih.gov This ensures that specific hydroxyl and amino groups on the diglucosamine backbone can be unmasked sequentially for acylation. nih.gov

Historically, benzyl (B1604629) (Bn) ethers have been used as "permanent" protecting groups for hydroxyls, but their removal by catalytic hydrogenation in the final steps can be problematic due to the amphiphilic nature of Lipid A, which can lead to aggregation and slow, incomplete reactions. nih.govuu.nl To overcome this, alternative protecting groups have been developed. The 2-naphthylmethyl (Nap) ether has emerged as a valuable alternative, as it can be cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is orthogonal to many other protecting groups. beilstein-journals.orgnih.govuu.nl

For temporary protection of specific positions, a variety of groups are employed. The allyloxycarbonyl (Alloc) group is often used to protect hydroxyl or amino functions and can be selectively removed with a palladium catalyst. beilstein-journals.orgnih.gov The 2,2,2-trichloroethoxycarbonyl (Troc) and fluorenylmethyloxycarbonyl (Fmoc) groups are frequently used for protecting amino groups and can be removed under distinct, non-overlapping conditions (Zn/AcOH for Troc, and a mild base like DBU for Fmoc), allowing for the stepwise introduction of different acyl chains. beilstein-journals.orgnih.govnih.gov

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Benzyl | Bn | Hydroxyl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | nih.govuu.nl |

| 2-Naphthylmethyl | Nap | Hydroxyl | Oxidation (e.g., DDQ) | beilstein-journals.orgnih.govuu.nl |

| Allyloxycarbonyl | Alloc | Hydroxyl, Amino | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) | beilstein-journals.orgnih.gov |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Amino | Reductive cleavage (e.g., Zn/Acetic Acid) | beilstein-journals.orgnih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amino | Base (e.g., DBU, piperidine) | beilstein-journals.orgnih.gov |

The construction of the Lipid A backbone involves two critical types of reactions: glycosylation to form the disaccharide and acylation to attach the lipid chains.

Glycosylation: The central β-(1→6) linkage between the two glucosamine units is typically formed by reacting a glycosyl donor (the non-reducing sugar) with a glycosyl acceptor (the reducing sugar). beilstein-journals.orgnih.gov A common strategy employs a glycosyl trichloroacetimidate (B1259523) as the donor, which is activated by a Lewis acid promoter such as triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govbeilstein-journals.orgresearchgate.net The use of a participating protecting group at the C-2 position of the donor, such as N-Troc, helps to ensure the formation of the desired β-anomer. beilstein-journals.orgnih.gov An alternative method uses a glycosyl halide or thioglycoside donor activated by promoters like N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf). nih.gov

Acylation: Once the disaccharide backbone is assembled and the appropriate protecting groups are removed to expose free amino or hydroxyl groups, the acylation steps are performed. (R)-3-Dodecanoyltetradecanoic acid is introduced using standard peptide coupling reagents. nih.govbeilstein-journals.org The carboxylic acid is activated with DCC or EDC, often in the presence of an additive like HOBt or a catalyst like DMAP, and then reacted with the free amine on the glucosamine backbone to form a stable amide linkage. nih.govbeilstein-journals.orggoogle.com These acylation reactions are performed in a stepwise manner, guided by the selective deprotection of the orthogonal protecting groups, to build the required hexa-acylated structure of the target Lipid A analogue. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification in Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for lipid analysis due to its high sensitivity and ability to provide detailed structural information based on mass-to-charge ratios.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. However, due to the low volatility of molecules like 3-dodecanoyltetradecanoic acid, direct analysis is not feasible. The compound must first undergo a derivatization step, typically a transesterification reaction, to convert the fatty acid components into more volatile fatty acid methyl esters (FAMEs).

In the case of this compound, this derivatization would cleave the ester bond, yielding two distinct molecules: methyl dodecanoate (B1226587) and methyl 3-hydroxytetradecanoate (B1260086). These FAMEs can then be separated by the gas chromatograph and detected by the mass spectrometer.

The mass spectrum of methyl dodecanoate would show a characteristic molecular ion (M+) peak at m/z 214, corresponding to its molecular weight. Common fragments would include the methoxy (B1213986) carbonyl ion [CH3OOC(CH2)n]+ and a prominent peak at m/z 74, known as the McLafferty rearrangement ion, which is diagnostic for FAMEs.

The analysis of methyl 3-hydroxytetradecanoate is more complex. Its mass spectrum would exhibit a molecular ion at m/z 272. A key fragmentation pattern for 3-hydroxy fatty acid methyl esters is the cleavage between the C-3 and C-4 carbons, which for this compound would yield a highly stable and characteristic base peak at m/z 103 nih.gov. This fragment represents the [CH3OOCCH2CH(OH)]+ ion and is a definitive marker for a 3-hydroxy acyl chain nih.gov.

| Derivative Compound | Molecular Formula | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

|---|---|---|---|

| Methyl dodecanoate | C13H26O2 | 214 | 74 (McLafferty), 87, 143, 199 |

| Methyl 3-hydroxytetradecanoate | C15H30O3 | 272 | 103 (Base Peak), 240 ([M-H2O]+), 255 ([M-OH]+) |

High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) MS coupled with liquid chromatography (LC), allow for the analysis of the intact this compound molecule without derivatization. This provides direct confirmation of its molecular weight and elemental composition.

The high resolving power of these instruments enables the measurement of mass with exceptional accuracy, typically within 5 parts per million (ppm) researchgate.net. For this compound (C26H50O4), the theoretical exact mass is 426.37091 Da nih.gov. An HRMS instrument could measure the mass of the protonated molecule [M+H]+ at m/z 427.3782 or the deprotonated molecule [M-H]- at m/z 425.3638, confirming the elemental formula with high confidence.

Fragmentation analysis using tandem MS (MS/MS) on the intact molecule provides further structural detail. In negative ion mode, collision-induced dissociation of the [M-H]- ion would likely result in the cleavage of the ester bond, producing characteristic fragment ions.

| Parameter | Value |

|---|---|

| Molecular Formula | C26H50O4 |

| Theoretical Exact Mass | 426.37091 Da |

| Predicted [M-H]- Ion | m/z 425.3638 |

| Predicted Key Fragment 1 (Tetradecanoate moiety) | m/z 227.1966 (C14H27O2-) |

| Predicted Key Fragment 2 (Dodecanoic acid) | m/z 199.1704 (C12H23O2-) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides definitive information about the carbon-hydrogen framework of a molecule, making it ideal for unambiguous structural confirmation.

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the most downfield signal would be the methine proton at the C-3 position (H-3), shifted to approximately 5.0-5.2 ppm due to the deshielding effect of the adjacent ester oxygen. The protons on the C-2 carbon, adjacent to the carboxylic acid, would appear as a multiplet around 2.5 ppm. The terminal methyl groups of both acyl chains would produce overlapping triplets near 0.88 ppm, while the bulk of the methylene (B1212753) (CH2) groups would form a broad signal between 1.2 and 1.6 ppm nih.govaocs.org.

The ¹³C NMR spectrum would show two distinct carbonyl signals: one for the carboxylic acid carbon (C-1) around 179 ppm and another for the ester carbonyl carbon (C-1') around 173 ppm. The carbon bearing the ester group (C-3) would be found at approximately 70-75 ppm. The remaining methylene and methyl carbons would appear in the upfield region of the spectrum (14-35 ppm) psecommunity.org.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-1 (COOH) | - | ~179 |

| C-2 (-CH2COOH) | ~2.5 (m) | ~39 |

| C-3 (-CH(O)-) | ~5.1 (m) | ~72 |

| C-1' (Ester C=O) | - | ~173 |

| C-2' (-CH2COO-) | ~2.3 (t) | ~34 |

| Bulk -CH2- | 1.2-1.6 (br m) | 22-32 |

| Terminal -CH3 | ~0.88 (t) | ~14 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a few bonds. A COSY spectrum would show a clear correlation between the C-3 proton (~5.1 ppm) and the protons on C-2 (~2.5 ppm) and C-4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to definitively assign the ¹³C signals for C-2, C-3, and all other protonated carbons based on the already assigned ¹H signals nih.govmagritek.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms and is useful for stereochemical assignments, although for a flexible acyclic molecule like this, its application would be more nuanced.

Integrated Analytical Workflows for Comprehensive Characterization in Biological Matrices

The comprehensive characterization of this compound in biological matrices, such as bacterial cell membranes, necessitates an integrated analytical workflow that combines sample preparation, separation, and detection techniques. Given that this fatty acid is a constituent of lipid A, the analytical approach is often part of a broader lipidomics strategy aimed at characterizing the entire lipid profile of the sample.

A typical integrated workflow for the analysis of this compound from bacterial sources would involve the following key steps:

Sample Collection and Lipid Extraction: The initial step involves the harvesting of bacterial cells. Subsequently, a robust lipid extraction method is employed. The Bligh-Dyer method, or variations thereof, which uses a chloroform/methanol/water solvent system, is a common choice for extracting a broad range of lipids from biological samples nih.gov. For the specific analysis of lipid A components, an acid hydrolysis step is often required to cleave the fatty acyl chains from the glucosamine (B1671600) backbone of lipid A researchgate.net.

Sample Cleanup and Fractionation: The crude lipid extract is often complex and may contain interfering substances. Solid-phase extraction (SPE) can be used to clean up the sample and to fractionate lipids into different classes. This step helps to reduce matrix effects and improve the sensitivity of the subsequent analysis.

LC-MS/MS Analysis: The cleaned and fractionated sample is then analyzed by a high-resolution LC-MS/MS system. As described in the previous section, reversed-phase HPLC is used for the separation of the fatty acids. The mass spectrometer is operated in a data-dependent or targeted mode to acquire high-resolution mass spectra and fragmentation data. For this compound, specific multiple reaction monitoring (MRM) transitions would be used for its sensitive and specific quantification.

Data Processing and Analysis: The large datasets generated by LC-MS/MS are processed using specialized software. This involves peak picking, alignment, and identification of lipids based on their accurate mass, retention time, and fragmentation patterns. For quantification, the peak area of this compound is compared to that of a suitable internal standard.

The table below outlines the key stages of an integrated workflow for the characterization of this compound in bacterial samples.

Table 2: Integrated Workflow for the Analysis of this compound in Bacterial Matrices

| Stage | Description | Key Techniques/Considerations |

| 1. Sample Preparation | Isolation of lipids from bacterial cells. | Cell lysis, Bligh-Dyer lipid extraction, Acid hydrolysis to release fatty acids from lipid A. |

| 2. Sample Cleanup | Removal of non-lipid contaminants and interfering substances. | Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., silica, C18). |

| 3. Chromatographic Separation | Separation of the complex mixture of fatty acids. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and gradient elution. |

| 4. Detection and Identification | Detection and structural confirmation of the target analyte. | High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for accurate mass measurement and fragmentation analysis. |

| 5. Quantification | Accurate measurement of the concentration of the analyte. | Stable isotope-labeled internal standards and Multiple Reaction Monitoring (MRM) in LC-MS/MS. |

| 6. Data Analysis | Processing of the acquired data to obtain meaningful results. | Specialized lipidomics software for peak integration, identification, and statistical analysis. |

By employing such integrated analytical workflows, researchers can achieve a comprehensive and quantitative understanding of the lipid profile of biological samples, including the precise characterization of specific components like this compound. This detailed molecular information is crucial for linking lipid structures to their biological functions in health and disease.

Biological Roles and Mechanistic Studies of 3 Dodecanoyltetradecanoic Acid in Host Microbe Interactions

Contribution to Bacterial Outer Membrane Structure and Permeability

Role within Lipopolysaccharide (LPS) and Lipid A in Gram-Negative Bacteria

3-Dodecanoyltetradecanoic acid is a specific type of fatty acid that has been identified as a structural component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of certain Gram-negative bacteria. nih.gov Lipid A is a critical molecule, making up the outer leaflet of the outer membrane and is essential for the viability of most of these bacteria. nih.govwikipedia.org The fundamental structure of Lipid A typically consists of a bisphosphorylated disaccharide of glucosamine (B1671600), to which several fatty acyl chains are attached. nih.gov These acyl chains are responsible for embedding the entire LPS molecule into the bacterial membrane.

The specific composition of these fatty acid chains, including their length, number, and substitution, varies significantly among different bacterial species and can even change in response to environmental conditions. mdpi.com This structural diversity is a key factor in the bacterium's interaction with its environment. This compound is an example of a secondary acyl chain, where a dodecanoic acid (a 12-carbon fatty acid) is attached to the 3-hydroxy group of a tetradecanoic acid (a 14-carbon fatty acid), which is in turn linked to the glucosamine backbone. This branched, acyloxyacyl structure is a common feature in Lipid A.

Research has specifically identified D-3-dodecanoyltetradecanoic acid as a constituent of the Lipid A from Yersinia pseudotuberculosis, a Gram-negative pathogen. nih.gov In the canonical Lipid A structure of Escherichia coli, the biosynthesis involves a series of enzymatic steps catalyzed by proteins like LpxA, LpxC, LpxD, and others, which sequentially add primary and secondary acyl chains. nih.gov The incorporation of specific fatty acids is determined by the substrate specificity of the acyltransferase enzymes involved in this pathway. nih.gov For instance, late acyltransferases like LpxL and LpxM are responsible for adding the secondary acyl chains, and their specificity dictates which fatty acids, such as dodecanoic acid, are added to the primary 3-hydroxyacyl chains. nih.gov

Influence on Bacterial Cell Envelope Integrity and Stability

The cell envelope of Gram-negative bacteria is a complex, multi-layered structure that provides physical protection and controls the passage of substances. The outer membrane, with its asymmetric bilayer of phospholipids (B1166683) and LPS, forms a formidable permeability barrier against many environmental threats, including antibiotics. nih.gov The integrity and stability of this barrier are heavily influenced by the precise chemical structure of the Lipid A component of LPS. nih.gov

The length and arrangement of the acyl chains in Lipid A are critical determinants of the outer membrane's biophysical properties. acs.org The dense packing of these acyl chains creates the tightly ordered structure of the outer leaflet, which restricts the entry of hydrophobic molecules. Variations in acyl chain composition, such as the inclusion of this compound, can modulate the fluidity and stability of the membrane. acs.org

Modulation of Host Innate Immune Responses

Immunological Activity of Lipid A and its Branched Fatty Acid Components

Lipid A is the principal component of LPS responsible for its potent immunostimulatory activity, earning it the name "endotoxin". wikipedia.orgnih.gov The innate immune system of mammals has evolved to recognize Lipid A as a signature molecule of Gram-negative bacterial infection, known as a pathogen-associated molecular pattern (PAMP). nih.gov This recognition triggers a rapid and robust inflammatory response designed to combat the invading pathogen. nih.gov

The immunological activity of Lipid A is highly dependent on its precise chemical structure, particularly the acylation pattern. nih.gov This includes the number, length, and position of its fatty acid chains. The canonical, highly agonistic Lipid A from E. coli is a hexa-acylated molecule, meaning it contains six fatty acyl chains. wikipedia.orgnih.gov The presence of branched, secondary acyl chains like this compound is a key feature contributing to this hexa-acylated state, which is optimally recognized by the host's immune receptors.

Lipid A structures that deviate from this canonical form often exhibit altered immunological activity. For instance, Lipid A species with fewer than six acyl chains (penta- or tetra-acylated) are typically weaker agonists or can even act as antagonists of the immune response. wikipedia.orgnih.gov The presence of branched acyl chains, such as those found in Porphyromonas gingivalis, can also lead to significantly lower pro-inflammatory cytokine production compared to the Lipid A of enteric pathogens like E. coli. nih.gov Therefore, the incorporation of this compound into a Lipid A structure is a critical determinant of its ability to be recognized and to stimulate a host innate immune response.

Structure-Activity Relationship (SAR) Studies of Lipid A Derivatives with Varied Acyl Chains

Structure-activity relationship (SAR) studies have been instrumental in deciphering how specific structural features of Lipid A correlate with its biological activity. These studies, using both natural and synthetic Lipid A derivatives, have established a clear link between the acylation pattern and the intensity of the host immune response. acs.orgfrontiersin.org

Key findings from SAR studies highlight the importance of the number and length of acyl chains:

Number of Acyl Chains : The number of fatty acyl chains is a primary determinant of endotoxic activity. Hexa-acylated Lipid A, such as that from E. coli, is a potent agonist. In contrast, tetra-acylated precursors like Lipid IVA are significantly less active in human cells and can act as antagonists. nih.gov Similarly, penta-acylated forms generally show reduced activity compared to their hexa-acylated counterparts. frontiersin.org

Acyl Chain Length : The length of the fatty acid chains also modulates the immune response. A threshold chain length of 10 carbon atoms for the secondary acyl chains is generally required to induce cytokine production, with chains of 10-14 carbons often showing the highest activity. nih.gov Lipid A from Acinetobacter baumannii, which primarily has acyl groups with 12 carbon atoms, shows significantly lower biological activity than E. coli Lipid A, where C14 chains dominate. frontiersin.org The combination of a C12 secondary chain on a C14 primary chain, as seen in this compound, fits within the range for potent immune activation.

The table below summarizes the relationship between Lipid A structure and its immunological activity.

| Lipid A Source/Type | Number of Acyl Chains | Dominant Acyl Chain Lengths | Immunological Activity (Human) |

|---|---|---|---|

| Escherichia coli | 6 (Hexa-acylated) | C12, C14 | Potent Agonist |

| Yersinia pestis (Lipid IVA) | 4 (Tetra-acylated) | C14 | Antagonist |

| Porphyromonas gingivalis | 5 (Penta-acylated) | C14, C16 (Branched) | Weak Agonist |

| Acinetobacter baumannii | 7 (Hepta-acylated) | C12, C14 | Potent Agonist |

| Francisella tularensis | 4 (Tetra-acylated) | C16, C18 | Inactive/Antagonist |

Data compiled from multiple sources. nih.govfrontiersin.orgnih.gov

Molecular Mechanisms of Immune Cell Activation and Signaling Pathways (e.g., Toll-like Receptor 4 (TLR4) Engagement)

The molecular mechanism by which Lipid A activates immune cells is centered on its interaction with the Toll-like Receptor 4 (TLR4) signaling complex. wikipedia.orgnih.gov TLR4 does not bind Lipid A directly; instead, the process is mediated by a series of accessory proteins. First, LPS is bound by the circulating Lipopolysaccharide Binding Protein (LBP), which then transfers it to CD14, a protein located on the surface of immune cells like macrophages and monocytes. nih.gov CD14, in turn, presents the Lipid A moiety to the myeloid differentiation factor 2 (MD-2), a co-receptor that forms a complex with TLR4. nih.gov

The binding of an agonistic Lipid A, containing an appropriate number and arrangement of acyl chains like this compound, into a hydrophobic pocket within MD-2 induces a conformational change. acs.orgnih.gov This change facilitates the homodimerization of the TLR4-MD-2 complex on the cell surface. nih.gov The formation of this (TLR4-MD-2-LPS)₂ dimer is the critical event that initiates intracellular signaling. nih.gov

Upon dimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLR4 receptors are brought into close proximity, allowing for the recruitment of adaptor proteins and the activation of two distinct downstream signaling pathways:

MyD88-dependent Pathway : This pathway is initiated at the plasma membrane and involves the recruitment of the adaptor protein MyD88. nih.govnih.gov It leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which translocates to the nucleus and drives the expression of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govplos.org

TRIF-dependent Pathway : Following endocytosis of the TLR4 complex, a second pathway is activated from the endosome. This pathway is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govnih.gov The TRIF-dependent pathway leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which is crucial for the production of type I interferons (e.g., IFN-β). nih.govmdpi.com

The robust inflammatory response characteristic of endotoxic shock is a result of the combined activation of both of these signaling cascades, triggered by the precise structural features of the Lipid A molecule. nih.gov

Influence on Bacterial Physiology and Virulence Mechanisms

The integration of fatty acids like this compound into lipid A is a critical determinant of the structural and functional properties of the bacterial outer membrane. nih.govnih.gov This membrane serves as the primary interface between the bacterium and its environment, and its composition dictates how the cell interacts with host systems, withstands external stresses, and coordinates collective behaviors. Modifications to the lipid A structure, including variations in the number and length of its acyl chains, can alter membrane fluidity, permeability, and surface charge. scienceopen.comnih.gov These changes are not merely passive structural adjustments but are often regulated responses to environmental cues, enabling bacteria to adapt to different niches within a host. annualreviews.orgnih.gov Consequently, the presence of specific acyl chains like this compound contributes to a molecular architecture that indirectly governs sophisticated virulence mechanisms.

Potential Involvement in Bacterial Communication (Quorum Sensing) Pathways (Indirectly via Lipid A modifications)

While this compound does not function as a signaling molecule itself, its role as a structural component of lipid A places it in a position to indirectly influence quorum sensing (QS). Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, and it relies on the production, release, and detection of small signal molecules. nih.gov The machinery for both sending and receiving these signals is often embedded within the bacterial cell envelope.

| Component/Process | Role in System | Indirect Influence via Lipid A Modification |

| This compound | Structural acyl chain within Lipid A | Contributes to the overall acylation pattern and hydrophobicity of Lipid A. |

| Lipid A / LPS | Primary component of the outer membrane | Determines the structural integrity, fluidity, and permeability of the membrane. |

| Bacterial Outer Membrane | Houses signaling proteins; controls molecule transit | Altered membrane properties can affect the function and localization of QS proteins and the transport of signal molecules. |

| Quorum Sensing Pathway | Cell-to-cell communication system | The efficiency of signal transmission and reception can be indirectly modulated by the membrane's physical state. |

Impact on Biofilm Formation and Host Colonization (Indirectly through LPS/Lipid A)

The formation of biofilms is a critical step in host colonization and the establishment of chronic infections. nih.gov This process begins with the initial attachment of planktonic bacteria to a surface, followed by proliferation and the formation of a structured, matrix-encased community. The physicochemical properties of the bacterial cell surface, which are largely dictated by the LPS structure, are paramount in mediating this initial adhesion. nih.govnih.gov

Furthermore, the structural integrity of the outer membrane, maintained by a well-formed LPS layer, is essential for protecting the bacterium from host-derived antimicrobial peptides and other stresses encountered during colonization. frontiersin.orgmdpi.com Variations in lipid A structure, including the types of fatty acids present, have been shown to impact bacterial resistance to these host defenses. nih.gov By being part of a robust LPS structure, this compound indirectly supports the survival and persistence of bacteria during the vulnerable early stages of colonization, thereby promoting successful biofilm formation.

| Factor | Influence of LPS/Lipid A Structure | Consequence for Biofilm Formation & Colonization |

| Cell Surface Hydrophobicity | The acyl chains of Lipid A, including this compound, are major determinants of surface hydrophobicity. | Modulates the initial physical interaction and attachment of bacteria to host tissues and abiotic surfaces. |

| Outer Membrane Integrity | The dense packing of LPS molecules creates a strong permeability barrier. | Protects against host antimicrobial peptides and environmental stress, enhancing survival during colonization. nih.govnih.gov |

| Bacterial Adhesion | The overall structure of LPS affects the presentation of adhesins and the net surface charge. | Facilitates the transition from reversible to irreversible attachment, a key step in establishing a permanent colony. |

Future Research Directions and Methodological Advancements

Elucidation of Novel Biosynthetic Enzymes Specific to 3-Dodecanoyltetradecanoic Acid Formation

The biosynthesis of lipid A is a complex, multi-step process involving a series of enzymatic reactions. While the general pathway for the synthesis of the lipid A backbone is relatively well-understood, the specific enzymes responsible for the acylation patterns observed in different bacterial species are not fully characterized. nih.govaocs.orgwikipedia.org The formation of this compound involves the attachment of a dodecanoyl (C12) group to a tetradecanoic acid (C14) backbone, a reaction catalyzed by an acyltransferase.

Future research should prioritize the identification and characterization of the specific acyl-CoA acyltransferase(s) responsible for the synthesis of this compound in organisms like Yersinia pseudotuberculosis. A combination of genomic and proteomic approaches could be employed to identify candidate genes encoding these enzymes. Subsequent biochemical assays using purified enzymes and synthetic substrates would be necessary to confirm their specific activity.

Table 1: Key Enzyme Classes in Fatty Acid and Lipid A Biosynthesis

| Enzyme Class | Function in Fatty Acid/Lipid A Synthesis |

| Acyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA, a key building block for fatty acid synthesis. wikipedia.orglibretexts.org |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the elongation of fatty acid chains. wikipedia.orglibretexts.org |

| Acyl-CoA Acyltransferase | Transfers acyl groups from acyl-CoA donors to acceptor molecules, crucial for the specific acylation patterns of lipid A. |

| Acyloxyacyl Hydrolase (AOAH) | A host lipase (B570770) that can modify the structure of lipid A by removing secondary acyl chains. nih.gov |

Advanced Mechanistic Studies on Host-Immune System Modulation and Therapeutic Potential of Analogues

The interaction of lipid A with the Toll-like receptor 4 (TLR4)-MD-2 complex on host immune cells is a critical event in the initiation of the innate immune response to Gram-negative bacterial infections. researchgate.netwikipedia.org The precise structure of the lipid A molecule, including the number and length of its acyl chains, significantly influences the nature and intensity of this response. wikipedia.orgmdpi.com Variations in the lipid A structure can lead to agonistic, antagonistic, or even null responses at the TLR4 receptor.

Detailed mechanistic studies are required to understand how the specific structure of this compound influences the binding affinity and subsequent signaling cascade of the TLR4-MD-2 complex. This will involve biophysical techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding kinetics and thermodynamics. Furthermore, cell-based assays using reporter gene systems will be essential to dissect the downstream signaling pathways activated by this specific lipid A component.

The development of synthetic analogues of this compound also holds therapeutic promise. By modifying the acyl chain lengths and positions, it may be possible to create molecules that act as TLR4 antagonists, thereby dampening the excessive inflammatory response seen in sepsis. nih.govwikipedia.org Conversely, other modifications could lead to potent adjuvants for vaccines, enhancing the immune response to specific antigens.

Application of Integrated Omics Technologies (e.g., Lipidomics, Metabolomics) to Fully Characterize its Biological Context and Dynamics

A comprehensive understanding of the biological role of this compound requires its study within the broader context of the cellular and organismal lipidome and metabolome. nih.govescholarship.org Integrated omics technologies, such as lipidomics and metabolomics, offer powerful tools to achieve this.

Lipidomics, the large-scale study of lipids, can be used to quantify the abundance of this compound relative to other lipid species in bacteria and host cells under different conditions. nih.govunimelb.edu.au This can provide insights into how its synthesis and metabolism are regulated. Metabolomics, the comprehensive analysis of small molecule metabolites, can reveal the broader metabolic pathways that are influenced by the presence of this compound. creative-proteomics.commdpi.com

By combining these omics approaches with transcriptomics and proteomics, it will be possible to construct a detailed systems-level view of the biological networks in which this compound participates. This integrated approach will be crucial for fully characterizing its biological context and dynamics, both in the bacteria that produce it and in the host that responds to it.

Q & A

Q. How should clustered data (e.g., repeated measurements from the same batch) be statistically analyzed to ensure robustness in studies on this compound?

- Methodological Answer : Apply mixed-effects models to account for intra-batch correlation. Use cluster-robust standard errors or generalized estimating equations (GEEs). Pre-register analysis plans to avoid post hoc bias. Sensitivity analyses (e.g., bootstrapping) can quantify uncertainty in parameter estimates .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and testing this compound across different labs?

- Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ). Specify reagent sources (e.g., CAS-traceable standards), equipment calibration records, and raw data workflows. Collaborate via inter-laboratory studies to harmonize techniques, and report negative results to reduce publication bias .

Q. How can researchers ethically cite prior work on this compound while avoiding misrepresentation?

- Methodological Answer : Use citation management tools (e.g., Zotero) to track primary sources. Avoid citing retracted papers unless for critical commentary. When citing reviews, verify claims against original studies. Clearly distinguish between peer-reviewed data and preprint/non-peer-reviewed content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。